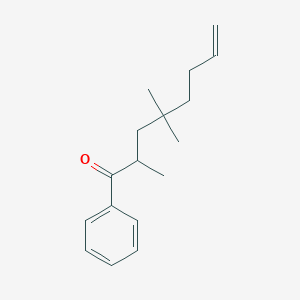![molecular formula C12H10ClNOS B14373295 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one CAS No. 89991-28-6](/img/structure/B14373295.png)
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the thiazole ring. The final step involves the acylation of the thiazole ring with propan-2-one under acidic or basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its bioactive effects. For example, it may inhibit protein synthesis by binding to ribosomal subunits or interfere with cell membrane integrity by interacting with lipid components.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-α-PVP: A cathinone derivative with psychoactive properties.
4-MDMC: Another cathinone derivative with stimulant effects.
1-(2,4-Dichlorophenyl)propan-2-one: A structurally similar compound with different substituents.
Uniqueness
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one is unique due to its specific thiazole ring structure and the presence of a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89991-28-6 |
|---|---|
Molecular Formula |
C12H10ClNOS |
Molecular Weight |
251.73 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propan-2-one |
InChI |
InChI=1S/C12H10ClNOS/c1-8(15)6-12-14-11(7-16-12)9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3 |
InChI Key |
VWZUQEQLPDTVEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NC(=CS1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide](/img/structure/B14373214.png)


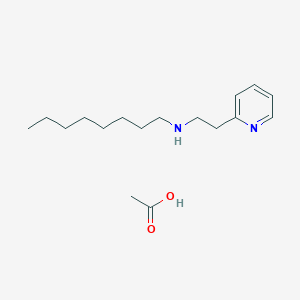
![N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide](/img/structure/B14373224.png)
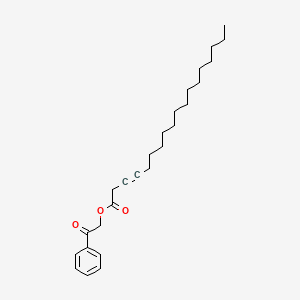
![(4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone](/img/structure/B14373233.png)
![[[(Amino-trimethylsilyl-trimethylsilylphosphanylidene-lambda5-phosphanyl)-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14373242.png)
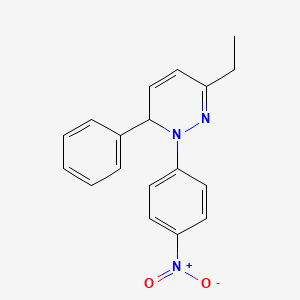
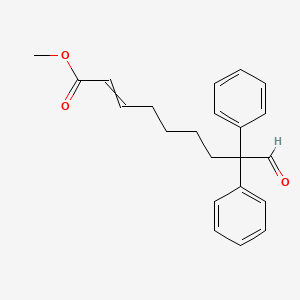
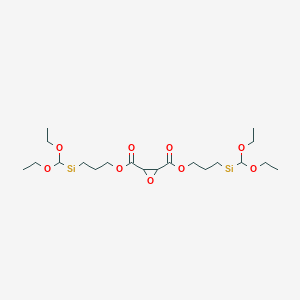
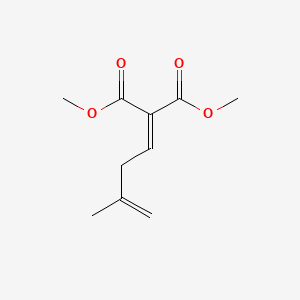
![2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14373271.png)
